molecular formula C12H17NOS B7500042 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine

1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine

Cat. No.: B7500042
M. Wt: 223.34 g/mol
InChI Key: ZGGFSZKEHFGCCS-UHFFFAOYSA-N
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Description

1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is a compound that features a thiophene ring substituted with ethyl and methyl groups, and a pyrrolidine ring attached via a carbonyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the condensation of 5-ethyl-4-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and automated systems to ensure consistent product quality and scalability .

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGFSZKEHFGCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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